molecular formula C14H18N4O3S2 B2540941 N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)thiophene-2-sulfonamide CAS No. 1210513-89-5

N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)thiophene-2-sulfonamide

Cat. No.: B2540941
CAS No.: 1210513-89-5
M. Wt: 354.44
InChI Key: RLIQBOSKRKQJDS-UHFFFAOYSA-N
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Description

N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)thiophene-2-sulfonamide is a complex organic compound that features a pyrrolidine ring, a pyrimidine ring, and a thiophene sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)thiophene-2-sulfonamide typically involves multiple steps. One common approach starts with the preparation of the pyrimidine ring, followed by the introduction of the pyrrolidine group. The thiophene sulfonamide moiety is then attached through a series of nucleophilic substitution reactions. The reaction conditions often involve the use of organic solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidine ring can be reduced under hydrogenation conditions.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas (H₂) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced pyrimidine derivatives, and substituted sulfonamides.

Scientific Research Applications

N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)thiophene-2-sulfonamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)thiophene-2-sulfonamide is unique due to the combination of its structural features, which confer specific chemical and biological properties

Properties

IUPAC Name

N-[2-(6-pyrrolidin-1-ylpyrimidin-4-yl)oxyethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O3S2/c19-23(20,14-4-3-9-22-14)17-5-8-21-13-10-12(15-11-16-13)18-6-1-2-7-18/h3-4,9-11,17H,1-2,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLIQBOSKRKQJDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=NC=N2)OCCNS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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